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Compound of Interest
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Cat. No.: B3027040

An objective guide to the sensory profiles of various rebaudiosides, supported by experimental
data from trained sensory panels.

This guide offers a comprehensive comparison of the sensory attributes of different
rebaudiosides, the sweet compounds derived from the Stevia plant. As the demand for natural,
non-caloric sweeteners continues to grow, a nuanced understanding of the sensory profiles of
these compounds is crucial for researchers, scientists, and product development professionals
in the food and pharmaceutical industries. This document summarizes key quantitative and
gualitative data from sensory panel studies to facilitate informed ingredient selection and
formulation.

Quantitative Sensory Comparison of Key
Rebaudiosides

Recent research has focused on characterizing the sensory profiles of newer, more sugar-like
rebaudiosides, such as Rebaudioside D and M, in comparison to the more established
Rebaudioside A. The following table summarizes the mean intensity scores for sweetness and
bitterness of Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M)
as evaluated by a consumer panel.[1][2] The data is based on a study where 126 participants
evaluated 0.1% concentrations of each rebaudioside against a 14% sucrose solution.[1][2]
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Sensory Ti Point Sucrose Rebaudiosi Rebaudiosi Rebaudiosi
ime Poin
Attribute (14%) de A (0.1%) de D (0.1%) de M (0.1%)
Sweetness In-mouth 7.9 6.8 7.4 7.9
Immediate
4.9 5.3 5.6 6.2
(5s post)
Lingering (1
.g a¢ 3.6 4.3 4.5 5.3
min post)
Bitterness In-mouth 1.0 35 1.1 1.0
Immediate
0.9 3.5 14 1.2
(5s post)
Lingering (1
_ gering ( 0.6 2.1 0.8 0.7
min post)

Note: Intensity scores were rated on a 15-cm line scale anchored from "not at all" to
"extremely".[1][2]

The in-mouth sweetness and bitterness of Rebaudioside D and M were not significantly
different from the 14% sucrose solution, a stark contrast to Rebaudioside A which exhibited
significant bitterness.[1][2] However, both Rebaudioside D and M demonstrated a more intense
and lingering sweetness compared to sucrose.[1][2]

Qualitative Aftertaste Attributes of Rebaudiosides A,
D, and M

A Check-All-That-Apply (CATA) analysis from the same study provides further insight into the
aftertaste profiles of these sweeteners.[1]
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Aftertaste Rebaudioside Rebaudioside Rebaudioside
. Sucrose

Attribute A D M

Acrtificial v % Va4 a4

Bitter V% v/ v/

Chemical A4 v v

Sweet VA4 a4 Va4 S

Pleasant SIS v/ Va4 s

Note: The number of checkmarks indicates the relative frequency of selection by the panelists.

Rebaudioside A was more frequently associated with negative attributes such as "bitter" and

"chemical" compared to Rebaudioside D and M.[1] While Rebaudioside D and M had sensory

profiles closer to sucrose, they were still more frequently described as "artificial” than sucrose.

[1]

Sensory Profiles of Other Rebaudiosides

While comprehensive quantitative comparative data is less available for other rebaudiosides,

the following table summarizes their generally reported sensory characteristics.

Rebaudioside

Relative Sweetness (vs.

Key Sensory Attributes

Sucrose)
Sweet, with some reports of
Rebaudioside B ~150x bitterness and a licorice-like
aftertaste.
Less sweet with a more
o pronounced bitter and licorice
Rebaudioside C ~20-30x

aftertaste compared to other

rebaudiosides.[3]

Rebaudioside F

Data not widely available

Mentioned as a minor steviol
glycoside.[4]
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Experimental Protocols

A clear and robust experimental design is fundamental to obtaining reliable sensory data. The

methodologies outlined below are representative of those used in the sensory evaluation of

high-intensity sweeteners.

Panelist Selection and Training

Recruitment and Screening: Potential panelists are recruited and screened for their sensory
acuity. This often involves basic taste identification tests (sweet, sour, salty, bitter, umami)
and their ability to discriminate between different concentrations of sweeteners.[5]

Training: Selected panelists undergo extensive training. This involves familiarization with the
specific sensory attributes of rebaudiosides, including different types of sweetness,
bitterness, and off-tastes like licorice and metallic notes.[5] Panelists are trained to use a
standardized vocabulary (lexicon) to describe these attributes.[6]

Calibration: Panelists are calibrated using reference standards for different taste modalities
(e.g., sucrose for sweetness, caffeine for bitterness) to ensure consistency in their ratings on
intensity scales.[5]

Sample Preparation and Presentation

Concentration Determination: The concentrations of the rebaudioside solutions are
determined to be equi-sweet to a reference sucrose solution.[1] This allows for a more direct
comparison of their sensory profiles at a similar sweetness level.

Sample Preparation: Rebaudiosides are dissolved in purified, taste-free water. Samples are
prepared fresh and presented at a controlled temperature.

Presentation: Samples are presented to panelists in a randomized and blind fashion to
prevent bias. Each sample is typically assigned a random three-digit code.

Sensory Evaluation Procedure

Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth,
hold it for a few seconds to evaluate the in-mouth taste, and then expectorate.
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o Temporal Profile: The intensity of key attributes like sweetness and bitterness is rated at
specific time points after expectoration (e.g., 5 seconds for immediate aftertaste, 1 minute for
lingering aftertaste) to capture the temporal profile of the sweetener.[1]

o Aftertaste Description: Qualitative methods like the Check-All-That-Apply (CATA) can be
used to gather more descriptive information about the aftertaste.[1]

o Palate Cleansing: Panelists cleanse their palate between samples using unsalted crackers
and purified water to minimize carry-over effects.

Visualizing the Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory panel evaluation of
sweeteners.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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